molecular formula C7H3F5INO B2621828 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine CAS No. 1803729-60-3

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

Cat. No.: B2621828
CAS No.: 1803729-60-3
M. Wt: 339.003
InChI Key: XPOKYRWYIZGVPC-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with difluoromethoxy, iodine, and trifluoromethyl groups

Preparation Methods

The synthesis of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity .

Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities with high purity .

Chemical Reactions Analysis

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .

Comparison with Similar Compounds

Similar compounds to 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine include other trifluoromethyl-substituted pyridines and difluoromethoxy-substituted heterocycles. These compounds share some chemical properties but differ in their specific reactivity and applications. For example:

Properties

IUPAC Name

2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPOKYRWYIZGVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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